Some chemical suppliers offer 4-Amino-8-methoxyquinoline, indicating its use in research applications, particularly proteomics research []. Proteomics is the large-scale study of proteins within an organism or system [].
A search for scientific articles mentioning 8-Methoxyquinolin-4-amine or 4-Amino-8-methoxyquinoline yielded few results. This suggests that research on this specific compound is limited or not yet widely published.
The presence of the amino group (NH2) and methoxy group (OCH3) in the molecule suggests potential for further investigation. Amino groups can participate in binding events with other molecules, while methoxy groups can influence solubility and other properties. However, without more specific research, it is difficult to predict the potential applications of 8-Methoxyquinolin-4-amine.
8-Methoxyquinolin-4-amine is an organic compound with the molecular formula C₁₀H₁₀N₂O. It features a quinoline ring system substituted with a methoxy group at the 8-position and an amino group at the 4-position. The compound's structure contributes to its potential biological activities and applications in medicinal chemistry. Quinoline derivatives, including 8-methoxyquinolin-4-amine, are of interest due to their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities .
The biological activity of 8-methoxyquinolin-4-amine is notable in several studies that highlight its potential as an antimicrobial and anticancer agent. Compounds within the quinoline family have shown efficacy against various pathogens and cancer cell lines. The specific activity of 8-methoxyquinolin-4-amine may vary based on its structural modifications and the presence of substituents, which can enhance or inhibit its biological effects .
Synthesis of 8-methoxyquinolin-4-amine typically involves multi-step organic reactions. A common method includes the Skraup synthesis, where an aniline derivative reacts with glycerol and a suitable oxidizing agent to form the quinoline structure. Subsequent steps may involve methylation of the nitrogen atom or direct substitution reactions to introduce the methoxy group at the desired position .
8-Methoxyquinolin-4-amine has potential applications in various fields:
Interaction studies involving 8-methoxyquinolin-4-amine focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and in vitro assays to evaluate how well the compound interacts with specific proteins involved in disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .
Several compounds share structural similarities with 8-methoxyquinolin-4-amine, each exhibiting unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Methoxyquinolin-8-amine | Methoxy at position 6, amino at position 8 | Antimicrobial |
3-Methoxyquinolin-8-amine | Methoxy at position 3, amino at position 8 | Anticancer |
4-Aminoquinoline | Amino at position 4, no methoxy group | Antimalarial |
7-Methoxyquinoline | Methoxy at position 7 | Antiviral |
The uniqueness of 8-methoxyquinolin-4-amine lies in its specific positioning of the methoxy and amino groups, which may enhance its solubility and bioavailability compared to other similar compounds. This strategic substitution pattern could lead to improved interactions with biological targets, making it a promising candidate for drug development .
Irritant